2-chloro-N-methoxyacetamide
Overview
Description
2-Chloro-N-methoxyacetamide is an organic compound with the molecular formula C3H6ClNO2 It is a chlorinated derivative of acetamide, characterized by the presence of a methoxy group attached to the nitrogen atom
Mechanism of Action
Target of Action
2-Chloro-N-methoxyacetamide is a Weinreb amide
Mode of Action
It is known to be used in the preparation of various bioactive compounds, including2-heptyl-3-hydroxy-4(1H)-quinolone (Pseudomonas quinolone signal or PQS) and structurally related 2-alkyl-4-quinolones . These compounds have significant biological activity, suggesting that this compound may exert its effects through the formation of these active metabolites.
Biochemical Pathways
The compound’s role in the synthesis ofPQS , a signalling molecule in the quorum sensing of Pseudomonas aeruginosa , suggests that it may influence bacterial communication pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chloro-N-methoxyacetamide can be synthesized through the reaction of chloroacetyl chloride with methoxyamine. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride.
Industrial Production Methods: On an industrial scale, the synthesis of this compound involves the same basic principles but is optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or distillation to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-N-methoxyacetamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form methoxyacetamide and hydrochloric acid.
Reduction: The compound can be reduced to form N-methoxyacetamide using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in an aprotic solvent like dimethyl sulfoxide.
Hydrolysis: Acidic or basic aqueous solutions at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed:
Nucleophilic Substitution: Corresponding substituted acetamides.
Hydrolysis: Methoxyacetamide and hydrochloric acid.
Reduction: N-methoxyacetamide.
Scientific Research Applications
2-Chloro-N-methoxyacetamide has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is explored for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: It serves as a tool for studying enzyme mechanisms and protein interactions due to its reactive nature.
Industrial Applications: It is used in the production of specialty chemicals and as a reagent in chemical manufacturing processes.
Comparison with Similar Compounds
2-Chloro-N-methylacetamide: Similar structure but with a methyl group instead of a methoxy group.
2-Chloro-N-phenylacetamide: Contains a phenyl group, offering different reactivity and applications.
2-Chloro-N,N-dimethylacetamide: Features two methyl groups on the nitrogen atom, affecting its steric and electronic properties.
Uniqueness: 2-Chloro-N-methoxyacetamide is unique due to the presence of the methoxy group, which influences its reactivity and solubility. This makes it particularly useful in specific synthetic applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
2-chloro-N-methoxyacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6ClNO2/c1-7-5-3(6)2-4/h2H2,1H3,(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUWWITOOFIHCJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CONC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80509541 | |
Record name | 2-Chloro-N-methoxyacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80509541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36851-81-7 | |
Record name | 2-Chloro-N-methoxyacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80509541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.